pdxA protein pdxA protein
Brand Name: Vulcanchem
CAS No.: 125005-66-5
VCID: VC0220519
InChI:
SMILES:
Molecular Formula: C10H13N
Molecular Weight: 0

pdxA protein

CAS No.: 125005-66-5

Cat. No.: VC0220519

Molecular Formula: C10H13N

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

pdxA protein - 125005-66-5

Specification

CAS No. 125005-66-5
Molecular Formula C10H13N
Molecular Weight 0

Introduction

Structural Characteristics of pdxA Protein

The crystal structure of E. coli PdxA has been determined, providing detailed insights into its architectural features and functional mechanisms . This structural information has been instrumental in understanding how PdxA performs its catalytic function and has guided efforts to engineer enhanced variants of the enzyme.

PdxA forms tightly bound dimers, with each monomer exhibiting an α/β/α-fold architecture . Each monomer can be divided into two subdomains, with a central 12-stranded mixed β-sheet flanked on both sides by α-helices . This structural arrangement is critical for the enzyme's function, as the active site is positioned at the dimer interface within a cleft between the two subdomains and involves residues from both monomers . This structural feature highlights the importance of dimerization for the enzyme's catalytic activity.

X-ray crystallography studies have revealed that a Zn²⁺ ion is bound within each active site of PdxA, coordinated by three conserved histidine residues contributed by both monomers of the dimer . Additionally, two conserved amino acids, Asp247 and Asp267, play a crucial role in maintaining the integrity of the active site . The substrate, 4-hydroxy-L-threonine phosphate (HTP), is anchored to the enzyme through interactions of its phospho group and by coordination of the amino and hydroxyl groups with the Zn²⁺ ion .

Table 1: Key Structural Features of PdxA Protein

FeatureDescriptionReference
Quaternary StructureTightly bound dimer
Monomer Foldα/β/α-fold with central 12-stranded mixed β-sheet
Active SiteLocated at dimer interface within a cleft between subdomains
Metal CoordinationZn²⁺ ion bound within each active site
Conserved ResiduesThree histidine residues coordinate the Zn²⁺ ion
Additional Conserved ResiduesAsp247 and Asp267 maintain active site integrity

Interestingly, structural analyses have shown that PdxA shares structural similarities with isocitrate dehydrogenase and isopropylmalate dehydrogenase, despite having limited sequence similarity with these enzymes . This structural conservation suggests a potential evolutionary relationship and similar catalytic mechanisms among these dehydrogenases. The comparison with NADP-bound isocitrate dehydrogenase suggests that the cofactor binding mode of PdxA is very similar to that of the other two enzymes .

The protein structures of PdxA from different bacterial species, including Pseudomonas aeruginosa (328 amino acids) and Salmonella enterica (329 amino acids), have also been determined, showing similarities to the E. coli counterpart while also exhibiting species-specific features . These structural studies across different species help to identify both the conserved features essential for function and the variable regions that may contribute to species-specific properties.

pdxA in Different Organisms

While much of the detailed biochemical and structural characterization of PdxA has focused on Escherichia coli, investigations across various organisms have revealed both conservation and diversity in its structure, function, and regulation. This comparative analysis provides valuable insights into the evolution of vitamin B6 biosynthesis pathways and their adaptation to different ecological niches.

In Pseudomonas aeruginosa, the crystal structure of PdxA (designated as PA0593) has been determined, showing similarities to the E. coli counterpart while also exhibiting species-specific features . The P. aeruginosa PdxA is 328 amino acids in length, similar to the 329 amino acids of E. coli PdxA . Similarly, the PdxA protein from Salmonella enterica subsp. enterica serovar Typhimurium has been structurally characterized, functioning as a 4-hydroxythreonine-4-phosphate dehydrogenase with 329 amino acids .

The study of PdxA in Campylobacter jejuni has revealed unique aspects of its function, particularly its influence on flagellar motility and host colonization . This unexpected role highlights how the same protein can have diverse functions in different bacterial species, potentially reflecting adaptation to specific environmental and pathogenic lifestyles.

Table 5: Comparison of PdxA Across Different Organisms

OrganismProtein FeaturesPathway CharacteristicsReference
Escherichia coli329 aa, NAD(P)-dependent, Zn²⁺-bindingClassic six-enzyme pathway
Pseudomonas aeruginosa328 aa, similar structure to E. coli PdxASimilar to E. coli pathway
Salmonella enterica329 aa, contains mutations compared to E. coliSimilar to E. coli pathway
Campylobacter jejuniAffects flagellar motility and host colonizationPLP synthesis linked to motility
Arabidopsis thalianaUses PDX1/PDX2 system, not PdxAAlternative PLP synthesis pathway

In contrast to bacteria using the PdxA-dependent pathway, plants utilize a different route for vitamin B6 biosynthesis, characterized by the presence of PDX1 and PDX2 proteins . In Arabidopsis thaliana, three homologs of PDX1 (PDX1.1, PDX1.2, and PDX1.3) have been identified, with PDX1.1 and PDX1.3 demonstrated as functional in vitamin B6 biosynthesis . PDX2 functions as a glutaminase that works in conjunction with PDX1 to synthesize PLP .

It's now recognized that while many bacteria like E. coli utilize the PdxA/PdxJ pathway (often referred to as the DXP-dependent pathway), the majority of organisms capable of producing vitamin B6 do so via a different route involving precursors from glycolysis and the pentose phosphate pathway . This alternative pathway, characterized by PDX1 and PDX2 proteins, is found in most bacteria, fungi, and plants . This represents a fascinating example of convergent evolution, where different organisms have evolved distinct pathways to synthesize the same essential cofactor.

The diversity of vitamin B6 biosynthesis pathways across different organisms reflects the essential nature of this vitamin and the evolutionary pressure to maintain its production through various mechanisms. This diversity also provides opportunities for developing targeted interventions that could affect specific organisms without disrupting others.

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